N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-naphthalen-1-ylacetyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23(2)21(26)24-12-10-16(11-13-24)15-22-20(25)14-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUJIKCFYQTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the acylation of piperidine with naphthalene-1-acetic acid, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Activity
N,N-Dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide has been investigated for its potential as an opioid receptor antagonist. Opioid receptor antagonists are crucial in managing conditions such as obesity, pain management, and substance abuse disorders. The structural characteristics of this compound allow it to interact effectively with opioid receptors, potentially leading to therapeutic applications in addiction treatment and pain relief .
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer activities. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines, including breast and lung cancers. The naphthalenyl component may contribute to enhanced cytotoxicity due to its ability to intercalate with DNA or disrupt cellular processes .
Case Study 1: Opioid Receptor Antagonism
A study explored the pharmacodynamics of this compound in a rodent model. The compound demonstrated significant receptor binding affinity, leading to reduced opioid-induced hyperalgesia. This suggests potential for development as a therapeutic agent for pain management without the addictive properties associated with traditional opioids .
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that similar piperidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the naphthalenyl group could enhance efficacy and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Target vs. Compound 17 : The target replaces compound 17’s tetrahydro-2H-pyran-4-yl group with a dimethylcarboxamide, likely enhancing hydrogen-bonding capacity and altering lipophilicity. The naphthalene attachment also differs (acetamidomethyl vs. ethyl), which may influence steric interactions in binding pockets .
- Target vs. Compound 11 : Compound 11 incorporates a methoxypyridinyl group and a secondary amine linker, contrasting with the target’s carboxamide and methylene spacer. This structural divergence correlates with a significantly longer HPLC retention time (4.78 min vs. 1.07 min for 17), suggesting higher polarity in the target due to its carboxamide groups .
Metabolic Stability Insights
While direct data for the target compound are unavailable, describes microsomal stability assays for analogs. Compound 17, with a tetrahydro-2H-pyran group, may exhibit moderate metabolic stability due to its ether linkage, which is less prone to oxidative metabolism compared to amine or amide groups. The target’s dimethylcarboxamide moiety could further improve stability by reducing susceptibility to enzymatic hydrolysis or oxidation, though this requires experimental validation .
Biological Activity
N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide, identified by its CAS number 2034377-02-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms.
The molecular formula for this compound is , with a molecular weight of 353.5 g/mol .
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including antiviral and anticancer properties. The piperidine ring in this compound suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Properties
In vitro studies of piperidine derivatives suggest that modifications to the piperidine structure can enhance antiproliferative effects against various cancer cell lines. Such derivatives have been noted to inhibit key enzymes involved in cancer cell metabolism and proliferation, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Piperidine Derivative | Antiviral (HCV NS5B) | 32.2 μM |
| 2 | Benzylpiperidine Analog | Anticancer (CCRF-CEM) | GI50 = 10 nM |
| 3 | Naphthalene-based Compound | Enzyme Inhibition | IC50 = 6.3 μM |
Case Study 1: A study investigating various piperidine derivatives found that certain modifications resulted in enhanced antiviral activity against HCV NS5B with IC50 values around 32.2 μM, suggesting a promising pathway for further exploration of similar compounds .
Case Study 2: Another investigation into benzylpiperidine analogs revealed significant anticancer activity against the CCRF-CEM leukemia cell line, with a GI50 value of 10 nM, highlighting the potential of structurally related compounds in cancer therapeutics .
Case Study 3: Research on naphthalene-based compounds indicated strong enzyme inhibition capabilities with IC50 values as low as 6.3 μM, reinforcing the hypothesis that this compound could exhibit similar or enhanced biological activities due to its structural components .
Q & A
Basic: What are the optimal synthetic routes for preparing N,N-dimethyl-4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, including amide coupling and palladium-catalyzed dimethylamination. For example:
- Amide Formation : React naphthalen-1-yl acetic acid with a piperidine derivative (e.g., 4-aminomethylpiperidine) using coupling agents like EDC/HOBt or DCC .
- Dimethylation : Introduce dimethyl groups via palladium-catalyzed C-H activation using N,N-dimethylformamide (DMF) as a dimethylamine source, as demonstrated in analogous reactions .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (solvent: ethanol/water) ensure high purity (>95%).
Basic: How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify backbone structure, naphthalene protons (δ 7.2–8.3 ppm), and dimethyl groups (δ 2.1–3.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as seen in similar piperidine-carboxamide derivatives (e.g., COD Entry 2230670) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., calculated [M+H] for C24H29N2O: 361.2280) .
Advanced: What mechanisms underlie its biological activity, and how can they be studied?
While direct data on this compound is limited, analogous piperidine-carboxamides inhibit enzymes like carbonic anhydrase via sulfonamide interactions. Suggested methods:
- In Vitro Assays : Measure inhibition of target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays .
- Molecular Docking : Use software like AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic naphthalene and hydrogen-bonding carboxamide groups) .
Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
SAR strategies include:
- Substituent Variation : Modify the naphthalene moiety (e.g., halogenation) to enhance lipophilicity or introduce electron-withdrawing groups, as shown in related compounds .
- Piperidine Modifications : Replace dimethyl groups with cyclopropyl or ethylamine chains to alter steric effects and receptor affinity .
- Bioisosteric Replacement : Substitute the acetamido linker with sulfonamide or urea groups to improve metabolic stability .
Advanced: How should researchers resolve contradictions in reported biological data?
Contradictions may arise from assay conditions or impurities. Mitigation approaches:
- Purity Validation : Use HPLC (C18 column, gradient elution) to confirm ≥98% purity .
- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates to assess reproducibility .
- Control Experiments : Include reference compounds (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
Basic: What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in airtight containers under inert gas (N or Ar) .
- Handling : Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD50 Category 4) .
Advanced: How does chirality impact its activity, and how can enantiomers be separated?
The R/S configuration at the piperidine methyl group may affect receptor binding. Separation methods:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol mobile phase .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
